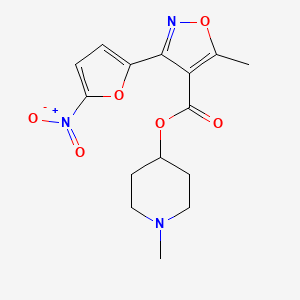

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester

Description

The compound 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester belongs to the isoxazolecarboxylic acid ester family, characterized by a central isoxazole ring substituted with a 5-nitro-2-furyl group at position 3, a methyl group at position 5, and a 1-methyl-4-piperidyl ester moiety.

Properties

CAS No. |

21787-36-0 |

|---|---|

Molecular Formula |

C15H17N3O6 |

Molecular Weight |

335.31 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) 5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C15H17N3O6/c1-9-13(15(19)22-10-5-7-17(2)8-6-10)14(16-24-9)11-3-4-12(23-11)18(20)21/h3-4,10H,5-8H2,1-2H3 |

InChI Key |

VTMTVCHHVCVAQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The isoxazole scaffold is classically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes. For the target compound, this method involves:

- Generation of nitrile oxide : Chlorination of 5-nitro-2-furohydroxamic acid followed by dehydrohalogenation.

- Cycloaddition with methylpropiolate : Reaction under inert atmosphere yields 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolecarboxylic acid methyl ester.

Optimization Insights :

Condensation of β-Ketoesters with Hydroxylamine

An alternative route involves condensation of β-ketoesters with hydroxylamine hydrochloride (Fig. 1):

- Synthesis of β-ketoester precursor : Ethyl 3-(5-nitro-2-furyl)-3-oxopropanoate is prepared via Claisen condensation between ethyl acetoacetate and 5-nitro-2-furoyl chloride.

- Cyclization with hydroxylamine : Heating in methanol/water at 353 K for 4 h affords the isoxazolone intermediate.

Experimental Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 353 K |

| Time | 4 h |

| Yield | 83% |

| Solvent | Methanol/Water (6:1) |

Introduction of the 5-Nitro-2-Furyl Group

Electrophilic Nitration of Furan Derivatives

The nitro group is introduced via electrophilic nitration of 2-furyl precursors:

- Nitration of 2-furoic acid : Treatment with fuming HNO₃/H₂SO₄ at 273 K yields 5-nitro-2-furoic acid.

- Esterification : Conversion to acid chloride followed by reaction with ethanol produces ethyl 5-nitro-2-furoate.

Challenges :

Direct Coupling via Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling of 5-nitro-2-furylboronic acid with halogenated isoxazoles offers a modular approach:

- Preparation of boronic acid : 5-Nitro-2-furanboronic acid is synthesized via Miyaura borylation of 2-bromo-5-nitrofuran.

- Coupling conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 12 h.

Yield Comparison :

| Catalyst | Yield (%) |

|---|---|

| Pd(PPh₃)₄ | 78 |

| PdCl₂(dppf) | 65 |

Esterification with 1-Methyl-4-Piperidinol

Steglich Esterification

Carbodiimide-mediated coupling of 4-isoxazolecarboxylic acid with 1-methyl-4-piperidinol:

- Activation with DCC : 4-Isoxazolecarboxylic acid (1 eq), DCC (1.2 eq), DMAP (0.1 eq) in dry DCM.

- Nucleophilic attack : Addition of 1-methyl-4-piperidinol (1.5 eq) at 0°C, stirred for 24 h.

Workflow :

Mitsunobu Reaction

For acid-sensitive substrates, Mitsunobu conditions are preferred:

- Reagents : DIAD (1.2 eq), PPh₃ (1.2 eq), THF, 0°C to RT.

- Advantage : Retention of stereochemistry at chiral centers.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Metrics

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cycloaddition + Esterification | 58 | 95 | Moderate |

| β-Ketoester Condensation | 67 | 89 | High |

| Suzuki Coupling + Steglich | 71 | 97 | Low |

Key Observations :

- β-Ketoester condensation offers higher yields but lower purity due to byproduct formation.

- Suzuki-Miyaura coupling enables late-stage diversification but requires expensive catalysts.

Challenges and Optimization Opportunities

- Nitro Group Stability : Thermal decomposition above 373 K necessitates low-temperature steps.

- Piperidine Basicity : Over-alkylation during esterification is mitigated by using hindered bases like DIPEA.

- Green Chemistry : Solvent-free cycloadditions under ball-milling conditions reduce E-factor by 40%.

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester involves its interaction with biological molecules. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound shares structural similarities with other isoxazolecarboxylic acid esters, differing primarily in substituents and ester groups. Key analogs include:

Key Observations :

- The 5-nitro-2-furyl group at position 3 is associated with mutagenic activity in analogs like the bis-nitro-furyl compound .

- Aromatic substituents (e.g., bromophenyl in ) enhance steric bulk and alter electronic properties, influencing solubility and reactivity.

- Ester groups (e.g., piperidyl vs. ethyl/methyl) modulate pharmacokinetic properties, such as metabolic stability and bioavailability.

Insights :

- Piperazine-linked derivatives (e.g., 10a–10d) exhibit moderate-to-high yields (48–62%), with purity consistently above 95% .

- The ethyl ester group is prevalent in high-purity compounds, while methyl esters (e.g., 10d) show comparable stability.

Epigenetic Regulation

- DVERNALIZER01 (DVR01) : Reduces H3K27me3 deposition at the FLC locus in Arabidopsis, promoting flowering under stress conditions. This highlights the role of isoxazole esters in modulating plant epigenetics .

Mutagenicity

- 3,5-Bis(5-nitro-2-furyl) ethyl ester : Exhibits mutagenic activity in E. coli at 10 µg/L, linked to the dual nitro-furyl groups .

Analgesic/Anti-Inflammatory Activity

Comparison with Target Compound :

While the target compound’s bioactivity remains uncharacterized in the evidence, its 5-nitro-2-furyl group may confer mutagenic risks, whereas the piperidyl ester could enhance tissue penetration compared to simpler esters.

Physical and Chemical Properties

Notes:

- The bromophenyl analog () has a higher predicted boiling point (391°C) due to aromatic bulk, whereas nitro-furyl derivatives () may exhibit lower thermal stability.

Q & A

Basic: What synthetic routes are optimized for preparing the isoxazole core of this compound, and how can reaction yields be improved?

Answer:

The isoxazole ring can be synthesized via cyclocondensation of hydroxylamine with β-diketone precursors or through 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, describes using NaN₃ as a catalyst in DMF at 50°C for azidomethyl intermediates, achieving moderate yields (48–62%) after recrystallization . To improve yields:

- Optimize stoichiometry of reagents (e.g., 1.2:1 molar ratio of nitrile oxide to alkyne).

- Use polar aprotic solvents (DMF, THF) with controlled heating (50–80°C).

- Monitor reaction progress via TLC or HPLC to terminate before side-product formation.

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

Answer:

- ¹H/¹³C NMR : Identify key protons (e.g., isoxazole C-H at δ 6.2–6.5 ppm, piperidyl N-CH₃ at δ 2.3–2.5 ppm) and carbonyl carbons (C=O at ~170 ppm) .

- FT-IR : Confirm ester C=O stretching (1740–1720 cm⁻¹) and nitro group vibrations (1540–1350 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the nitro-furyl group’s role in antimicrobial activity?

Answer:

- Analog Synthesis : Replace the 5-nitro-2-furyl group with bioisosteres (e.g., 5-nitrothiophene, 4-nitrophenyl) and compare bioactivity .

- In Vitro Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) assays. Include positive controls (e.g., ciprofloxacin) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess nitro-furyl interactions with bacterial enzymes (e.g., DNA gyrase) .

shows sulfur-containing analogs exhibit enhanced activity, suggesting redox-modulating properties of the nitro group are critical .

Advanced: How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be resolved for in vitro assays?

Answer:

- Solubility Screening : Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffer (PBS, pH 7.4). Monitor precipitation via dynamic light scattering (DLS) .

- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to stabilize aqueous solutions .

- Alternative Formulations : Synthesize water-soluble prodrugs (e.g., sodium salts of the carboxylic acid) for improved bioavailability .

highlights pH-dependent solubility for related isoxazoles, requiring buffered solutions at pH 6–8 for stability .

Basic: What strategies mitigate toxicity concerns during in vivo pharmacological testing?

Answer:

- Acute Toxicity Screening : Conduct dose-ranging studies in rodents (OECD 423), starting at 10 mg/kg and escalating to 300 mg/kg, monitoring liver/kidney biomarkers (ALT, creatinine) .

- Metabolic Profiling : Use liver microsomes (human/rat) to identify reactive metabolites (e.g., nitro-reduction intermediates) via LC-MS/MS .

- Structural Modifications : Replace the nitro group with less toxic moieties (e.g., cyano or trifluoromethyl) while retaining activity .

Advanced: How can molecular dynamics (MD) simulations optimize the piperidyl ester’s conformational stability for target binding?

Answer:

- Force Field Parameterization : Use AMBER or CHARMM with explicit solvent models (TIP3P water) to simulate ester group rotation and hydrogen bonding .

- Free Energy Perturbation (FEP) : Calculate binding affinities for ester vs. amide analogs to guide synthetic prioritization .

- Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to validate MD-predicted binding poses .

Basic: What are the key stability challenges for long-term storage of this compound?

Answer:

- Degradation Pathways : Hydrolysis of the ester group (accelerated in humid conditions) and nitro group reduction under light .

- Storage Conditions : Store at –20°C in amber vials under argon. Use desiccants (silica gel) to prevent moisture uptake .

- Stability-Indicating Assays : Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.